Org 43553
Overview
Description
“Org 43553” is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the amino group and the carboxamide functionality.
- Functionalization with the morpholinyl and methylthio groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing methylthio group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thienopyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst.
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential as a therapeutic agent in treating diseases such as cancer or infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Potential applications in the development of new materials or agrochemicals.
- Used in research and development for novel drug formulations.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may:
- Bind to specific enzymes or receptors, inhibiting their activity.
- Interfere with cellular signaling pathways.
- Induce apoptosis or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Thienopyrimidine derivatives with different substituents.
- Compounds with similar biological activities, such as kinase inhibitors.
Uniqueness
- The specific combination of functional groups in this compound may confer unique biological properties.
- Its structure may allow for selective binding to certain molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
501444-88-8 |
---|---|
Molecular Formula |
C24H30N6O3S2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32) |
InChI Key |
UWTXKCMCTINMHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3H)Org 43553 5-amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide Org 43553 Org-43553 Org43553 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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